N-(4-bromophenyl)-3-methylbutanamide
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Overview
Description
N-(4-bromophenyl)-3-methylbutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methylbutanamide typically involves the reaction of 4-bromoaniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of N-(4-substituted phenyl)-3-methylbutanamides.
Oxidation: Formation of this compound sulfoxides or sulfones.
Reduction: Formation of N-(4-bromophenyl)-3-methylbutylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-(4-bromophenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic properties and interactions with biological targets .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
WDYOIYMVQUPYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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